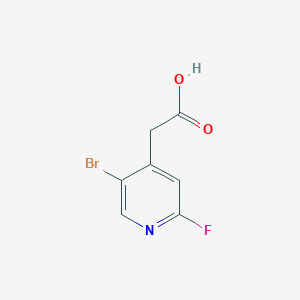

2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis of related fluoropyridines and their derivatives is a topic of interest due to their potential applications in pharmaceuticals and radiolabeling for imaging .

Synthesis Analysis

The papers provided do not directly describe the synthesis of "2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid," but they do offer information on the synthesis of similar compounds. For example, the radiosynthesis of 2-amino-5-[18F]fluoropyridines is achieved through a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which itself is obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . This suggests that the synthesis of bromo-fluoropyridine derivatives can be accomplished through halogenation and functional group transformations, which could be applicable to the synthesis of "2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the stereochemical structure of a thiadiazolyl-imino acetic acid derivative was unambiguously determined by this method . Although the exact structure of "2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid" is not provided, it can be inferred that similar analytical techniques could be used to determine its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific reactions for "2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid." However, the synthesis of related compounds involves reactions such as radiofluorination and palladium-catalyzed amination . These reactions are indicative of the types of chemical transformations that the compound may undergo, such as nucleophilic substitution reactions due to the presence of a bromine atom, which is a good leaving group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid" are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the crystal structure of a bis(pyridinium) compound with fluorouracil derivatives indicates potential for forming hydrogen bonds and charge-transfer complexes . This suggests that "2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid" may also form specific intermolecular interactions due to the presence of functional groups capable of hydrogen bonding.

Aplicaciones Científicas De Investigación

Synthesis and Manufacturing

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed. This method avoids the use of expensive and toxic reagents, offering a safer and more cost-effective approach for large-scale production. The synthesis involves the use of methyl nitrite and 2-fluoro-4-bromoaniline, highlighting an advance in the preparation of compounds related to 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid for pharmaceutical applications (Qiu et al., 2009).

Chemical Modification and Drug Development

The study of π-deficient heteroaromatic compounds, including fluoropyridines, has shown significant advancements in metallation techniques. These techniques allow for the selective functionalization of these compounds, which is critical for the development of new pharmaceuticals. This research underscores the importance of 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid and similar compounds in medicinal chemistry, offering pathways to novel drug synthesis (Marsais & Quéguiner, 1983).

Biotechnology and Industrial Applications

Organic acids, including acetic acid derivatives, play a crucial role in various biotechnological and industrial processes. For example, acetic acid is a by-product of alcoholic fermentation and is used in the food industry, particularly in vinegar production. Understanding the mechanisms underlying the impact of acetic acid in yeast cells has provided valuable insights into the development of more robust yeast strains for industrial applications, demonstrating the relevance of research on acetic acid derivatives like 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid (Chaves et al., 2021).

Environmental and Agricultural Research

In environmental and agricultural research, acetic acid has been proposed as an eco-friendly bioherbicide. Studies conducted in Thailand have shown that vinegar (5% acetic acid) formulations are effective herbicidal agents against common weeds. This suggests that derivatives of acetic acid, such as 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid, could potentially be developed into environmentally sustainable herbicides, expanding their application beyond traditional pharmaceutical and industrial uses (Mahachai & Subsoontorn, 2021).

Safety And Hazards

Propiedades

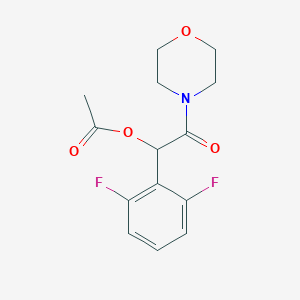

IUPAC Name |

2-(5-bromo-2-fluoropyridin-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-5-3-10-6(9)1-4(5)2-7(11)12/h1,3H,2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKRSUOVVJIOBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)

![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)